molecular formula C4H9NOS B14761529 S-Propyl carbamothioate CAS No. 927-72-0

S-Propyl carbamothioate

Cat. No.: B14761529
CAS No.: 927-72-0
M. Wt: 119.19 g/mol
InChI Key: DKGJFUJOFBRZLI-UHFFFAOYSA-N
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Description

S-Propyl carbamothioate: is a chemical compound belonging to the class of carbamothioates, which are sulfur-containing analogs of carbamates. These compounds are known for their diverse applications in agriculture, pharmaceuticals, and chemical industries. This compound is particularly noted for its use as a herbicide, where it plays a crucial role in weed control.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for S-Propyl carbamothioate typically involve large-scale synthesis using the aforementioned routes, with a focus on optimizing yield, purity, and cost-effectiveness. The Newman Kwart Rearrangement and copper-catalyzed thiocarboxamidation are particularly favored for their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The exact mechanism of action of S-Propyl carbamothioate as a herbicide involves its absorption by plants and subsequent interference with essential metabolic processes. It is believed to inhibit key enzymes involved in plant growth, leading to the death of the targeted weeds . The ability of soil microorganisms to degrade this compound is plasmid-associated, indicating a genetic basis for its biodegradation .

Comparison with Similar Compounds

  • Butylate (S-ethyl bis(2-methylpropyl)carbamothioate)
  • EPTC (S-ethyl dipropylcarbamothioate)
  • Vernolate (S-propyl dipropylcarbamothioate)
  • Pebulate (S-propyl butylethylcarbamothioate)
  • Cycloate (S-ethyl cyclohexylethylcarbamothioate)

Comparison: S-Propyl carbamothioate is unique in its specific application as a herbicide and its biodegradation profile. Unlike some of its analogs, it exhibits a distinct pattern of microbial degradation and cross-adaptation in soils with a history of carbamothioate use . This makes it particularly effective in certain agricultural settings where other herbicides may fail due to enhanced biodegradation .

Properties

IUPAC Name

S-propyl carbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c1-2-3-7-4(5)6/h2-3H2,1H3,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGJFUJOFBRZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506419
Record name S-Propyl carbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927-72-0
Record name S-Propyl carbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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